Cas no 898644-18-3 (N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide)

N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide 化学的及び物理的性質
名前と識別子
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- F3238-0051
- AP-124/43383680
- 898644-18-3
- N-(4-fluorophenyl)-3-(1,2,4-triazol-1-yl)butanamide
- Z1686518164
- N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide
- AKOS024481098
-
- インチ: 1S/C12H13FN4O/c1-9(17-8-14-7-15-17)6-12(18)16-11-4-2-10(13)3-5-11/h2-5,7-9H,6H2,1H3,(H,16,18)
- InChIKey: IQUABQRSEXBJMH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)NC(CC(C)N1C=NC=N1)=O
計算された属性
- 精确分子量: 248.10733921g/mol
- 同位素质量: 248.10733921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 4
- 複雑さ: 281
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 59.8Ų
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3238-0051-5μmol |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 5μmol |
$94.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-10μmol |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 10μmol |
$103.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-4mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 4mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F3238-0051-25mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 25mg |
$163.5 | 2023-04-26 | |
Life Chemicals | F3238-0051-2mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 2mg |
$88.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-10mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 10mg |
$118.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-2μmol |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 2μmol |
$85.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-5mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 5mg |
$103.5 | 2023-07-28 | |
Life Chemicals | F3238-0051-1mg |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 1mg |
$81.0 | 2023-07-28 | |
Life Chemicals | F3238-0051-20μmol |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide |
898644-18-3 | 90%+ | 20μmol |
$118.5 | 2023-07-28 |
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamideに関する追加情報
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide: A Comprehensive Overview
N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide, also known by its CAS registry number CAS No. 898644-18-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a fluorophenyl group with a triazole moiety and a butanamide chain. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.
The fluorophenyl group in N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide contributes to the compound's lipophilicity and stability. Fluorine substitution at the para position of the phenyl ring enhances electronic effects and can influence the molecule's interaction with biological targets. The triazole moiety, on the other hand, is known for its ability to act as a hydrogen bond donor or acceptor, which can be crucial in drug design for targeting specific proteins or enzymes.
Recent studies have highlighted the potential of CAS No. 898644-18-3 as a lead compound in drug discovery efforts. For instance, research has shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for further optimization in therapeutic development. Additionally, its structural flexibility allows for easy modification to enhance bioavailability and potency.
In terms of synthesis, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide can be prepared through a variety of methods, including nucleophilic substitution and coupling reactions. These methods leverage the reactivity of the triazole ring and the amide group to construct the molecule efficiently. The choice of synthetic pathway often depends on the availability of starting materials and desired purity levels.
The application of computational chemistry tools has been instrumental in understanding the properties of CAS No. 898644-18-3. Molecular docking studies have revealed potential binding modes with target proteins, providing insights into its mechanism of action. Furthermore, quantum mechanical calculations have shed light on its electronic structure and reactivity patterns.
From an environmental perspective, N-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)butanamide has been evaluated for its biodegradability and ecotoxicological effects. Initial findings suggest that it undergoes slow degradation under aerobic conditions but exhibits low toxicity towards aquatic organisms at environmentally relevant concentrations.
In conclusion, CAS No. 898644-18_3, or N-(4-fluorophenyl)-3-(1H_2_5-triazol_5_7-butane amide, represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure and versatile functional groups make it an attractive candidate for further exploration in drug discovery and material science.
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